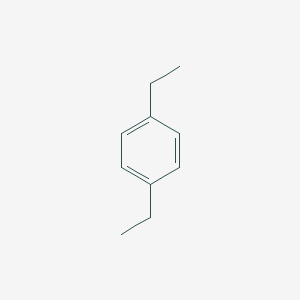

1,4-Diethylbenzene

Description

Properties

IUPAC Name |

1,4-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNHSQKRULAAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026711 | |

| Record name | 1,4-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO] | |

| Record name | Benzene, 1,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

183.7 °C | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

55 °C, 132 °F (55 °C) (Closed cup) | |

| Record name | 1,4-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 24.8 mg/l @ 25 °C. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8620 @ 20 °C/4 °C | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.06 [mmHg], 1.03 mm Hg @ 25 °C | |

| Record name | 1,4-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

UNREACTED BENZENE, SPENT ALUMINUM CHLORIDE AND ETHYLBENZENE ARE IMPURITIES OF THE FRIEDEL-CRAFTS REACTION. /ETHYLBENZENES/, Impurities of production are propyl- and butyl-benzenes. /Diethylbenzenes/, Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process. /Diethylbenzenes/ | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

105-05-5 | |

| Record name | 1,4-Diethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PSM16X42D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-42.83 °C | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,4-Diethylbenzene. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies for the determination of key properties are also included, offering valuable insights for laboratory practice.

Core Physical and Chemical Constants of this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It is a colorless liquid with a characteristic aromatic odor.[1][2] The following tables summarize its key physical and chemical constants.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 105-05-5 | [3][4][5] |

| Molecular Formula | C₁₀H₁₄ | [3][4][5][6][7] |

| Molecular Weight | 134.22 g/mol | [3][6][7] |

| SMILES | CCC1=CC=C(C=C1)CC | [3][8] |

| InChI Key | DSNHSQKRULAAEI-UHFFFAOYSA-N | [5][6][8] |

| Physical Property | Value | Conditions | Source |

| Melting Point | -42.83 °C | [3][7][9][10][11] | |

| Boiling Point | 183.7 °C | at 760 mmHg | [3][7][9][10][11] |

| Density | 0.862 g/mL | at 25 °C | [7][9][10][11][12] |

| Vapor Pressure | 1.03 mmHg | at 25 °C | [3] |

| Flash Point | 56 °C | closed cup | [1][9] |

| Solubility in Water | 24.8 mg/L | at 25 °C | [3] |

| Refractive Index | 1.495 - 1.4967 | at 20 °C | [3][7][9][10][11][12] |

| LogP (Octanol/Water Partition Coefficient) | 4.45 | [3] | |

| Autoignition Temperature | 430 °C (806 °F) | [1][3][7][11] |

| Thermodynamic Property | Value | Source |

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -5863.08 to -5862.90 kJ/mol | [6] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 43.1 kJ/mol | [6] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 14.5 kJ/mol | [6] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube or melting point apparatus with a heating bath (e.g., mineral oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped so that it is immersed in the heating bath of a Thiele tube or a melting point apparatus.

-

The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is adjusted to maintain a slow, steady stream of bubbles.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound.

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then gently warming it.

Apparatus:

-

Melting point apparatus with a cooling stage or a suitable cooling bath (e.g., dry ice/acetone)

-

Thermometer (calibrated, low-temperature range)

-

Capillary tubes

Procedure:

-

A sample of this compound is introduced into a capillary tube.

-

The capillary tube is placed in a cooling bath to freeze the sample.

-

Once solidified, the capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire solid has melted is recorded as the final melting point. The melting range provides an indication of purity.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

-

The water level is adjusted to the mark on the capillary, the outside is dried, and the mass of the pycnometer filled with water is determined.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The process is repeated as with the water, and the mass of the pycnometer filled with this compound at the same temperature is determined.

-

The density of this compound is calculated using the formula: Density = (mass of this compound / mass of water) * density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Lens paper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with lens paper.

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and the light source is adjusted to illuminate the field of view.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Logical and Relational Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. davjalandhar.com [davjalandhar.com]

- 6. store.astm.org [store.astm.org]

- 7. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjec.co.uk [wjec.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. thinksrs.com [thinksrs.com]

- 12. store.astm.org [store.astm.org]

The Synthesis of 1,4-Diethylbenzene: A Technical Guide to Benzene Ethylation

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4-diethylbenzene through the alkylation of benzene (B151609) with ethylene (B1197577). This process, a cornerstone of industrial aromatic chemistry, is critical for producing key intermediates for various applications, including the synthesis of divinylbenzene, a crucial cross-linking agent in polymer production. This document details the underlying reaction mechanisms, catalytic systems, and process parameters, with a focus on quantitative data and detailed experimental protocols to support research and development efforts.

Introduction to Benzene Alkylation

The synthesis of this compound is primarily achieved via the Friedel-Crafts alkylation of benzene with ethylene. This electrophilic aromatic substitution reaction typically yields a mixture of ethylbenzene (B125841), and ortho-, meta-, and para-diethylbenzene isomers.[1] The initial product, ethylbenzene, can undergo subsequent alkylation to form the desired diethylbenzenes.[1] Due to the similar boiling points of the diethylbenzene isomers, achieving high selectivity for the para-isomer is a significant challenge, often requiring shape-selective catalysts and optimized process conditions.[2]

Historically, Lewis acids such as aluminum chloride (AlCl₃), hydrofluoric acid (HF), and boron trifluoride (BF₃) were employed as catalysts.[2] However, due to their corrosive nature and the environmental challenges associated with their disposal, solid acid catalysts, particularly zeolites, have become the industry standard.[2][3] Zeolites like ZSM-5, Zeolite Y, and Zeolite Beta offer high activity, selectivity, and opportunities for regeneration, making them more sustainable and efficient catalytic systems.[3][4]

Reaction Mechanism and Signaling Pathway

The alkylation of benzene with ethylene over a solid acid catalyst, such as a zeolite, proceeds through an electrophilic aromatic substitution mechanism. The reaction can follow two primary pathways: a stepwise mechanism and a concerted mechanism.[5]

Stepwise Mechanism:

-

Formation of an Electrophile: Ethylene interacts with a Brønsted acid site on the zeolite catalyst to form a carbenium ion (ethyl cation) or a surface ethoxide species.[5][6]

-

Electrophilic Attack: The electrophilic species then attacks the electron-rich benzene ring, forming a Wheland intermediate (a resonance-stabilized carbocation).[5]

-

Deprotonation: A proton is eliminated from the Wheland intermediate, restoring the aromaticity of the ring and yielding ethylbenzene. The proton is regenerated on the catalyst surface.

Concerted Mechanism: In this pathway, the protonation of ethylene and the formation of the new carbon-carbon bond with the benzene ring occur simultaneously in a single transition state.[5]

Further alkylation of ethylbenzene to diethylbenzene follows the same mechanistic principles. The ortho- and para- positions of the ethylbenzene are activated towards further electrophilic attack. The product distribution between the ortho-, meta-, and para-isomers is influenced by both kinetic and thermodynamic factors, as well as the shape-selective nature of the zeolite catalyst.

Caption: Reaction pathway for the synthesis of this compound from benzene and ethylene.

Quantitative Data on Benzene Alkylation

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies on the liquid-phase and vapor-phase alkylation of benzene with ethylene.

Table 1: Liquid-Phase Alkylation of Benzene with Ethylene

| Catalyst | Temperature (°C) | Pressure (MPa) | Benzene/Ethylene Molar Ratio | Ethylene WHSV (h⁻¹) | Ethylene Conversion (%) | Ethylbenzene Selectivity (%) | Reference |

| Modified β-Zeolite | 190-220 | ≥ 2 | 6-8 | ≤ 2 | > 95 | > 95 | [4] |

| Zeolite Y (modified) | 200 | 2.5 | 5:1 | - | - | - | [7] |

| MCM-22 | 200-320 | 3.55 | 4.5-6.5 | 1.1-2.2 | - | - | [8] |

| AEB type zeolite | - | - | - | - | 100 | 94.5 | [9] |

Table 2: Vapor-Phase Alkylation of Benzene with Ethylene

| Catalyst | Temperature (°C) | Pressure (MPa) | Benzene/Ethylene Molar Ratio | Ethylene WHSV (h⁻¹) | Benzene Conversion (%) | Ethylbenzene Selectivity (%) | Reference |

| ZSM-5 | 573-773 K (300-500°C) | 1.0-20.8 | 8-16 | - | - | - | [3] |

| Modified ZSM-5 | 350-380 | 0.5-0.9 | 4.0-7.0 | 0.4-0.7 | - | - | [4] |

| BXE ALKCAT (ZSM-5/kaolinite) | 300-450 | Atmospheric | 1:1 to 6:1 | - | Varies | 73.0 - 85.5 | [10] |

Experimental Protocols

This section provides a generalized experimental protocol for the liquid-phase alkylation of benzene with ethylene in a fixed-bed reactor, based on common practices described in the literature.[4][8]

4.1. Catalyst Preparation and Activation

-

Catalyst Selection: Choose a suitable zeolite catalyst (e.g., H-ZSM-5, H-Beta, or H-Y) with the desired Si/Al ratio and particle size.

-

Ion Exchange (if necessary): If the catalyst is in its sodium form, perform an ammonium (B1175870) ion exchange by treating it with a 1 M ammonium nitrate (B79036) solution at 60-80°C for several hours. Repeat as necessary to achieve the desired level of protonation.

-

Calcination: Calcine the H-form zeolite in a furnace under a flow of dry air. Gradually increase the temperature to 500-550°C and hold for 4-6 hours to remove any organic templates and water, and to ensure the formation of Brønsted acid sites.

-

Catalyst Loading: Carefully load the activated catalyst into a fixed-bed reactor. The amount of catalyst will depend on the desired space velocity.

4.2. Experimental Setup and Procedure

Caption: A generalized experimental workflow for the synthesis of this compound.

-

System Purge: Before starting the reaction, purge the entire system, including the reactor, with an inert gas (e.g., nitrogen) to remove any air and moisture.

-

Pressurization and Heating: Pressurize the system to the desired reaction pressure (e.g., 2-4 MPa) with the inert gas. Heat the reactor to the target reaction temperature (e.g., 200-250°C) using a furnace or heating jacket.

-

Reactant Introduction:

-

Introduce liquid benzene into the system using a high-pressure liquid pump at a controlled flow rate to achieve the desired weight hourly space velocity (WHSV).

-

Once the system has stabilized, introduce ethylene gas at the desired molar ratio to benzene.

-

-

Reaction Monitoring: Maintain a constant temperature and pressure throughout the experiment. Collect liquid product samples periodically from the reactor outlet after cooling and depressurization.

-

Product Analysis: Analyze the collected liquid samples using gas chromatography (GC) to determine the conversion of benzene and the selectivity for ethylbenzene and the different diethylbenzene isomers. A flame ionization detector (FID) and a suitable capillary column are typically used for this analysis.

-

Shutdown: After the desired reaction time, stop the flow of ethylene and then benzene. Allow the reactor to cool down under an inert gas flow.

4.3. Catalyst Regeneration

Over time, the catalyst will deactivate due to coke formation.[3] Regeneration can be achieved by carefully burning off the coke in a controlled manner.

-

Purge: Purge the reactor with an inert gas to remove any residual hydrocarbons.

-

Oxidation: Introduce a stream of diluted air (e.g., 1-5% oxygen in nitrogen) into the reactor at an elevated temperature (e.g., 400-500°C). The temperature should be increased gradually to avoid overheating the catalyst.

-

Hold: Maintain the temperature and air flow until the coke has been completely burned off, as indicated by the cessation of CO₂ evolution in the off-gas.

-

Purge and Reactivation: Purge the system again with an inert gas before reintroducing the reactants.

Conclusion

The synthesis of this compound from benzene and ethylene is a well-established yet continually evolving field of industrial chemistry. The transition from traditional Lewis acid catalysts to more environmentally benign and shape-selective zeolite catalysts has marked a significant advancement in this area. Achieving high selectivity for the desired para-isomer while minimizing the formation of other isomers and polyalkylated byproducts remains a key objective. This guide has provided a detailed overview of the reaction mechanisms, quantitative process parameters, and experimental protocols to aid researchers and professionals in the development and optimization of this important chemical transformation. Further research into novel catalyst formulations and process intensification strategies, such as reactive distillation, will continue to enhance the efficiency and sustainability of this compound production.[3]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EP0800497B1 - Process for preparing ethylbenzene using liquid phase alkylation and vapor phase transalkylation - Google Patents [patents.google.com]

- 9. Research and development of ethyl benzene synthesis by benzene alkylation with ethylene in liquid phase - East China Normal University [pure.ecnu.edu.cn:443]

- 10. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Friedel-Crafts Alkylation Mechanism for the Synthesis of 1,4-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the Friedel-Crafts alkylation mechanism as it applies to the synthesis of 1,4-diethylbenzene. It covers the core chemical principles, a detailed step-by-step reaction mechanism, relevant quantitative data, and a foundational experimental protocol. This document is intended to serve as a valuable resource for professionals engaged in organic synthesis and drug development.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, represents a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1][2] Specifically, Friedel-Crafts alkylation involves the substitution of an alkyl group onto an aromatic ring through an electrophilic aromatic substitution mechanism.[3][4][5] This reaction is of significant industrial importance, particularly in the large-scale production of alkylbenzenes such as ethylbenzene (B125841), which is a precursor to styrene, and cumene.[1][3]

The synthesis of this compound, an isomer of significant commercial value, is a classic example of this reaction. It is primarily used as a desorbent in the "PAREX" process for the selective recovery of para-xylene.[6] The synthesis typically involves the alkylation of benzene (B151609) with an ethylating agent, such as bromoethane (B45996) or ethylene, in the presence of a Lewis acid catalyst.[3][7] The initial product, ethylbenzene, is more reactive than benzene itself and undergoes a second alkylation to yield a mixture of diethylbenzene isomers.[2][8] Understanding and controlling the mechanism is crucial for maximizing the yield of the desired para isomer.

The Core Reaction Mechanism

The synthesis of this compound from benzene proceeds in two main stages: the formation of ethylbenzene, followed by the subsequent alkylation of ethylbenzene to form diethylbenzene. The overall process is an electrophilic aromatic substitution.[9][10]

Stage 1: Formation of Ethylbenzene

-

Generation of the Electrophile: The reaction is initiated by the interaction of an alkyl halide (e.g., bromoethane) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃).[3][4] The Lewis acid polarizes the carbon-halogen bond, creating a highly electrophilic carbon center. For primary alkyl halides, this is typically a highly polarized complex rather than a free carbocation.[2]

-

Electrophilic Attack and Formation of the Arenium Ion: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl group complex.[4][10] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[9][11] This is the slow, rate-determining step of the reaction.[10]

-

Deprotonation and Restoration of Aromaticity: A weak base, typically the [AlCl₃Br]⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond with the ethyl group.[3][5] This process restores the aromatic π-system, yielding ethylbenzene and regenerating the Lewis acid catalyst.[1][3]

Stage 2: Formation of Diethylbenzene

The ethylbenzene produced in the first stage is more reactive than benzene because the ethyl group is an electron-donating and thus activating substituent.[2][8] This makes it susceptible to further alkylation.

-

Second Electrophilic Attack: Ethylbenzene undergoes a second Friedel-Crafts alkylation. The activating ethyl group directs the incoming second ethyl group primarily to the ortho and para positions due to both inductive and resonance effects.

-

Isomer Distribution: The reaction yields a mixture of 1,2-diethylbenzene (B43095) (ortho), 1,3-diethylbenzene (B91504) (meta), and this compound (para).[12] The para isomer is often favored due to steric hindrance at the ortho position. The thermodynamic equilibrium composition of the isomers at approximately 425°C is about 19% ortho, 54% meta, and 27% para.[6] However, using shape-selective catalysts like certain zeolites can significantly increase the selectivity for the para isomer.[7]

Quantitative Data Summary

The distribution of diethylbenzene isomers is highly dependent on reaction conditions such as catalyst, temperature, and reaction time. The following table summarizes typical isomer distributions obtained under various conditions.

| Catalyst System | Temperature (°C) | Isomer Distribution (ortho:meta:para) | Reference |

| AlCl₃ | Not Specified | 5:65:30 | [12] |

| Thermodynamics (425°C) | ~425 | 19:54:27 | [6] |

| Shape-selective Zeolite | Not Specified | High selectivity for para-isomer | [7] |

Note: Isomer ratios can vary significantly based on the specific experimental setup and reaction duration.

Detailed Experimental Protocol

This section provides a representative laboratory-scale protocol for the synthesis of diethylbenzene via Friedel-Crafts alkylation. This protocol is adapted from analogous syntheses and should be performed with appropriate safety precautions in a well-ventilated fume hood.[13]

Reagents and Materials:

-

Benzene (anhydrous)

-

Bromoethane (or Chloroethane)

-

Aluminum chloride (anhydrous)

-

Ice-water bath

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether (for extraction)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: Assemble the apparatus in a fume hood. Place anhydrous benzene in the three-necked flask equipped with a magnetic stir bar. Fit the flask with the reflux condenser and the dropping funnel. Ensure all glassware is dry.

-

Cooling: Cool the flask containing benzene in an ice-water bath.

-

Catalyst Addition: While stirring, add anhydrous aluminum chloride to the cooled benzene in small portions. It is critical to minimize exposure to atmospheric moisture to maintain catalyst activity.[13]

-

Addition of Alkylating Agent: Place bromoethane in the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture over 30-60 minutes. Maintain the reaction temperature below 10°C during the addition.[13]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified period (e.g., 2-4 hours). The progress can be monitored using Thin-Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously add ice-cold water to quench the reaction and decompose the aluminum chloride complex. This step evolves hydrogen chloride gas and must be performed with care.[13]

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.[13]

-

Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine.[13]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[13]

-

Purification: The resulting crude product, a mixture of ethylbenzene and diethylbenzene isomers, can be purified by fractional distillation due to the close boiling points of the isomers.[6]

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the core reaction mechanism and a typical experimental workflow.

Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.

Caption: Experimental workflow for Friedel-Crafts alkylation.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 3. mt.com [mt.com]

- 4. byjus.com [byjus.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. US7709692B2 - Process for the production of para-diethylbenzene - Google Patents [patents.google.com]

- 7. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. adichemistry.com [adichemistry.com]

- 12. series.publisso.de [series.publisso.de]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Shape-Selective Disproportionation of Ethylbenzene for 1,4-Diethylbenzene Production

Abstract: This technical guide provides a comprehensive overview of the disproportionation of ethylbenzene (B125841) to selectively produce 1,4-diethylbenzene (p-DEB), a high-value chemical intermediate. The document details the underlying reaction mechanisms, the critical role of shape-selective catalysts, and the influence of various process parameters on reaction outcomes. Detailed experimental protocols, quantitative data summaries, and process diagrams are included to serve as a resource for researchers, scientists, and professionals in chemical synthesis and drug development.

Introduction

This compound (p-DEB) is an industrially significant aromatic hydrocarbon, primarily utilized as a desorbent in the selective recovery of p-xylene (B151628) from C8 aromatic streams via the PAREX process.[1] The demand for p-DEB is closely tied to the production of terephthalic acid, a key monomer for polyester (B1180765) manufacturing.[1] While several synthesis routes exist, the disproportionation of ethylbenzene (EB) over shape-selective catalysts has emerged as a highly effective method for producing p-DEB with high selectivity.[2][3]

The disproportionation of ethylbenzene is a chemical reaction where two molecules of ethylbenzene react to form one molecule of benzene (B151609) and one molecule of diethylbenzene (DEB).[4] The reaction yields a mixture of the three DEB isomers: ortho (o-DEB), meta (m-DEB), and para (p-DEB).[1] However, due to their very close boiling points, separating these isomers by conventional distillation is difficult and costly.[1][5][6] The thermodynamic equilibrium at approximately 425°C favors the meta isomer, with a typical distribution of 19% ortho, 54% meta, and 27% para.[1] To overcome this, shape-selective catalysts, particularly modified zeolites like ZSM-5, are employed to kinetically favor the formation and diffusion of the desired p-DEB isomer.[1][7]

This guide will delve into the technical specifics of this process, offering insights into catalyst design, reaction engineering, and experimental methodologies.

Reaction Mechanism and Catalysis

The disproportionation of ethylbenzene is an acid-catalyzed reaction that proceeds via a dealkylation-alkylation mechanism on the surface of a solid acid catalyst.[4][8] The process can be summarized by the following overall reaction:

2 C₆H₅C₂H₅ ⇌ C₆H₆ + C₆H₄(C₂H₅)₂

The reaction is reversible, and side reactions such as cracking and transalkylation can also occur, particularly at higher temperatures.[4][9]

The Role of Zeolite Catalysts

Zeolites, particularly the MFI-type ZSM-5, are highly effective catalysts for this reaction due to their unique porous structure and tunable acidity.[3][4] The three-dimensional channel system of ZSM-5, with its 10-ring pore openings, creates a constrained environment that imparts shape selectivity.[3]

The mechanism within the zeolite pores favors the formation of the para isomer. While all three DEB isomers may form inside the zeolite channels, the linear and smaller kinetic diameter of p-DEB allows it to diffuse out of the pores much more rapidly than the bulkier ortho and meta isomers.[1] This rapid diffusion of the product shifts the equilibrium within the pores, leading to a product stream highly enriched in p-DEB.[1]

Catalyst Modification for Enhanced Selectivity

To further enhance the selectivity towards p-DEB, parent zeolites like HZSM-5 are often modified. These modifications aim to:

-

Passivate External Acid Sites: Acid sites on the external surface of the zeolite crystals can catalyze non-selective disproportionation and isomerization of the desired p-DEB.[3] Passivation of these sites is crucial for high para-selectivity.

-

Narrow Pore Openings: Slightly reducing the diameter of the zeolite pore openings can further restrict the diffusion of the ortho and meta isomers, thereby increasing the selectivity for the para isomer.[10]

Common modification techniques include:

-

Silica (B1680970) Deposition: Chemical Liquid Deposition (CLD) or Chemical Vapor Deposition (CVD) of silica can be used to deposit a thin layer of silica on the external surface of the zeolite, effectively neutralizing the external acid sites.[3][10]

-

Metal Oxide Loading: The addition of metal oxides, such as MgO, can neutralize strong acid sites and improve catalyst stability.[3] A study showed that modifying a SiO₂-CLD/ZSM-5 catalyst with 0.50 wt% MgO improved p-DEB selectivity to 98.6% with an EB conversion of 28.1%.[3]

Influence of Process Parameters

The conversion of ethylbenzene and the selectivity towards this compound are significantly influenced by key process parameters, including temperature, pressure, and space velocity.

Reaction Temperature

Temperature has a dual effect on the reaction. Increasing the temperature generally leads to a higher ethylbenzene conversion rate.[10] However, at higher temperatures, side reactions such as dealkylation and the formation of the meta isomer become more prominent, which can decrease the selectivity for p-DEB.[10] For a modified HZSM-5 catalyst, an increase in temperature from 553 K to 598 K resulted in increased EB conversion but decreased p-DEB selectivity.[10]

Pressure

The disproportionation of ethylbenzene is typically carried out at atmospheric or slightly elevated pressures.[10][11] While higher pressures can increase the reaction rate, they can also lead to increased catalyst coking and potential side reactions. The optimal pressure is often determined through process-specific optimization.

Liquid Hourly Space Velocity (LHSV)

Liquid Hourly Space Velocity (LHSV) is a measure of the volumetric flow rate of the liquid feed over the catalyst volume per hour. It is inversely related to the contact time of the reactants with the catalyst. A higher LHSV (shorter contact time) generally leads to lower ethylbenzene conversion but can improve selectivity towards p-DEB by minimizing the time for isomerization of the desired product.[10] For instance, increasing the LHSV from 1 h⁻¹ to 4 h⁻¹ was shown to decrease EB conversion from 10.60% to 2.06% while improving the selectivity towards the para isomer.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of catalyst modification and reaction conditions on the disproportionation of ethylbenzene.

Table 1: Effect of Silica Deposition on HZSM-5 Catalyst Performance Conditions: Temperature = 583 K, LHSV = 1 h⁻¹, Catalyst load = 2 g, Feed = Xylene mixed EB feed.

| Catalyst Modification | Silica Loading (wt%) | EB Conversion (%) | p-DEB Selectivity (%) |

| Parent HZSM-5 | 0 | 15.20 | 28.50 |

| First Silylation (FS) | 4 | 14.80 | 75.30 |

| Twice Silylated (TS) | 8 | 14.10 | 92.80 |

| Thrice Silylated (THS) | 12 | 10.90 | 93.10 |

| (Data sourced from a study on pore size controlled HZSM-5 zeolite)[10] |

Table 2: Effect of Reaction Temperature on Catalyst Performance Conditions: Catalyst = Twice silylated HZSM-5 (8% Silica), LHSV = 1 h⁻¹, Catalyst load = 10 g.

| Temperature (K) | EB Conversion (%) | p-DEB Selectivity (%) | Benzene in Product (%) |

| 553 | 8.20 | 93.50 | 7.90 |

| 573 | 11.50 | 93.10 | 11.20 |

| 583 | 14.10 | 92.80 | 13.80 |

| 598 | 17.90 | 89.90 | 17.50 |

| (Data sourced from a study on pore size controlled HZSM-5 zeolite)[10] |

Table 3: Effect of Liquid Hourly Space Velocity (LHSV) on Catalyst Performance Conditions: Catalyst = Twice silylated HZSM-5 (8% Silica), Temperature = 583 K, Catalyst load = 10 g.

| LHSV (h⁻¹) | EB Conversion (%) | p-DEB Selectivity (%) | Benzene in Product (%) |

| 1 | 10.60 | 92.10 | 10.20 |

| 2 | 5.40 | 93.50 | 5.10 |

| 3 | 3.10 | 94.20 | 2.90 |

| 4 | 2.06 | 95.80 | 1.90 |

| (Data sourced from a study on pore size controlled HZSM-5 zeolite)[10] |

Experimental Protocols

This section outlines a typical experimental procedure for studying the disproportionation of ethylbenzene over a modified zeolite catalyst in a laboratory setting.

Catalyst Preparation and Modification (Silylation)

-

Parent Zeolite Preparation: The hydrogen form of ZSM-5 (HZSM-5) is obtained through ammonium (B1175870) exchange with a 1 M ammonium nitrate (B79036) solution, followed by drying and calcination at 823 K.[10]

-

Silylation Procedure: a. A known weight of the calcined HZSM-5 extrudates is refluxed in a mixture of 20% tetraethyl orthosilicate (B98303) (TEOS), 35% toluene, and 45% methanol. The reaction is carried out at 353 K for 12 hours.[10] b. After refluxing, the silylated sample is filtered to remove excess reagents and washed to remove any loosely adsorbed TEOS.[10] c. The sample is then dried in an oven at 393 K for 2 hours.[10] d. Finally, the dried sample is calcined at 823 K to decompose the organic template and anchor the silica to the zeolite surface.[10] e. To achieve higher silica loadings (e.g., 8% or 12%), the silylation procedure (steps a-d) is repeated.[10] The weight of deposited silica is determined by the weight difference before and after the silylation and calcination process.[10]

Experimental Reactor Setup

-

Reactor: The reaction is typically carried out in a continuous down-flow fixed-bed reactor. A stainless steel reactor with an internal diameter of 19 mm and a length of 850 mm is suitable for lab-scale studies.[10]

-

Catalyst Loading: A specific amount of the modified catalyst (e.g., 2 to 10 grams of cylindrical extrudates) is loaded into the isothermal zone of the reactor.[10]

-

Catalyst Activation: Before introducing the reactant feed, the catalyst is activated in-situ. This is typically done by heating the catalyst to 773 K for 10 hours in a stream of air to remove any adsorbed moisture and hydrocarbons.[10]

-

Feed System: The liquid ethylbenzene feed (which can be pure or mixed with other aromatics like xylenes) is introduced into the reactor using a high-precision syringe pump.[10]

Reaction Procedure

-

The reactor is brought to the desired reaction temperature (e.g., 553-598 K) and pressure (e.g., atmospheric).[10]

-

The liquid feed is pumped through the heated catalyst bed at a controlled Liquid Hourly Space Velocity (LHSV).[10]

-

The reactor effluent, which is in the gas phase at reaction temperature, is cooled to condense the liquid products.

-

The liquid product is collected periodically for analysis. Gas products, if any, are analyzed separately.

-

For catalyst stability tests, the reaction is run continuously for an extended period (e.g., 140 hours), with product samples taken at regular intervals.[10]

Product Analysis

The composition of the liquid product stream is analyzed using gas chromatography (GC).[10] A flame ionization detector (FID) and a capillary column suitable for separating aromatic isomers (e.g., DBWAX) are typically used.[10] The analysis allows for the quantification of unreacted ethylbenzene, benzene, and the three diethylbenzene isomers, from which conversion and selectivity can be calculated.

Visualizations

Reaction Pathway

References

- 1. US7709692B2 - Process for the production of para-diethylbenzene - Google Patents [patents.google.com]

- 2. This compound | C10H14 | CID 7734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. KR100725003B1 - Separation of 1,2-diethylbenzene from diethylbenzene isomer mixture - Google Patents [patents.google.com]

- 7. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

Spectroscopic Analysis of 1,4-Diethylbenzene: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 1,4-Diethylbenzene (CAS No: 105-05-5), a key aromatic solvent and intermediate in chemical synthesis.[1][2][3][4] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral properties. This document is intended for researchers and professionals in the fields of chemistry and drug development, offering a centralized resource for analytical data and methodologies.

Molecular Structure and Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] Its structure consists of a central benzene (B151609) ring substituted with two ethyl groups at the para positions. This symmetrical arrangement significantly influences its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, its NMR spectra are relatively simple and distinct.

The proton NMR spectrum shows three distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.11 | Singlet | 4H | Aromatic (Ar-H) |

| ~2.63 | Quartet | 4H | Methylene (-CH₂-) |

| ~1.22 | Triplet | 6H | Methyl (-CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule.[9]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~144.1 | Aromatic C (quaternary, C-Et) |

| ~127.8 | Aromatic CH |

| ~29.0 | Methylene (-CH₂-) |

| ~15.7 | Methyl (-CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)[10]

A solution of this compound (approx. 5-10 mg) is prepared in a deuterated solvent such as chloroform-d (B32938) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.[10][11] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[9]

The following diagram illustrates the relationship between the molecular structure and the resulting NMR signals.

Caption: Logical flow from molecular structure to NMR spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3050 - 3010 | Aromatic C-H Stretch | Medium-Weak |

| 2965 - 2850 | Aliphatic C-H Stretch | Strong |

| ~1615, ~1515 | Aromatic C=C Ring Stretch | Medium |

| ~1465 | -CH₂- Scissoring | Medium |

| ~830 | p-Disubstituted Benzene C-H Bend (out-of-plane) | Strong |

Sample Phase: Neat Liquid Film[4]

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.[12] For a liquid sample like this compound, the easiest method is to place a single drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[12][13] Alternatively, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[14][15][16] A background spectrum of the empty accessory or clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

|---|---|---|

| 134 | ~25 | [M]⁺• (Molecular Ion) |

| 119 | 100 | [M - CH₃]⁺ (Loss of a methyl group) |

| 105 | ~30 | [M - C₂H₅]⁺ (Loss of an ethyl group) |

| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~10 | [C₆H₅]⁺ (Phenyl ion) |

Source: Electron Ionization (70 eV)[6]

The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[17] A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound travels through a capillary column and enters the mass spectrometer. Electron Ionization (EI) at 70 eV is used to fragment the molecule. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.[18]

The primary fragmentation pathway involves the benzylic cleavage of the ethyl side chains.

References

- 1. This compound | C10H14 | CID 7734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,4-diethyl- (CAS 105-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. guidechem.com [guidechem.com]

- 5. Benzene, 1,4-diethyl- [webbook.nist.gov]

- 6. Benzene, 1,4-diethyl- [webbook.nist.gov]

- 7. Benzene, 1,4-diethyl- [webbook.nist.gov]

- 8. Benzene, 1,4-diethyl- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.purdue.edu [chem.purdue.edu]

- 16. youtube.com [youtube.com]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. On-Site Detection of Volatile Organic Compounds (VOCs) - PMC [pmc.ncbi.nlm.nih.gov]

1,4-Diethylbenzene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Diethylbenzene, a significant aromatic hydrocarbon. The document details its chemical identity, physicochemical properties, a key synthetic protocol, and its role as a chemical intermediate.

Chemical Identity and Molecular Structure

This compound is an organic compound consisting of a benzene (B151609) ring substituted with two ethyl groups at the para position.[1]

-

IUPAC Name: this compound[2]

-

Synonyms: p-Diethylbenzene, Benzene, p-diethyl-, p-Ethylethylbenzene[2][3][5]

The molecular structure of this compound is characterized by a central benzene ring with ethyl groups attached to the first and fourth carbon atoms. This para-substitution pattern influences its chemical reactivity and physical properties.

Physicochemical Properties

The following table summarizes key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Units | Reference |

| Physical State | Colorless liquid | - | [2][9][10] |

| Melting Point | -42.83 | °C | [2] |

| Boiling Point | 183.7 | °C | [2] |

| Density | 0.8620 | g/mL at 20 °C/4 °C | [2] |

| Flash Point | 55 | °C | [2] |

| Water Solubility | 24.8 | mg/L at 25 °C | [2] |

| Vapor Pressure | 1.03 | mm Hg | [2] |

| LogP (Octanol/Water Partition Coefficient) | 4.45 | - | [2] |

| Refractive Index | 1.4967 | at 20 °C/D | [2] |

| Autoignition Temperature | 430 | °C | [2] |

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This compound is commonly synthesized through the Friedel-Crafts alkylation of benzene with ethylene (B1197577).[8][9] This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis. The use of shape-selective zeolite catalysts can favor the production of the para isomer with high selectivity.[8]

Objective: To synthesize this compound by the alkylation of benzene with ethylene using a Lewis acid catalyst.

Materials:

-

Benzene (C₆H₆)

-

Ethylene (C₂H₄)

-

Anhydrous Aluminum Chloride (AlCl₃) or a shape-selective zeolite catalyst

-

Anhydrous, non-polar solvent (e.g., carbon disulfide)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, add anhydrous aluminum chloride and the anhydrous solvent. Cool the mixture in an ice bath.

-

Addition of Benzene: Slowly add benzene to the stirred suspension of the catalyst.

-

Introduction of Ethylene: Bubble ethylene gas through the reaction mixture at a controlled rate. The reaction is exothermic and should be maintained at a low temperature to control the rate of reaction and minimize side products.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the consumption of benzene and the formation of ethylbenzene (B125841) and diethylbenzene isomers.

-

Quenching the Reaction: Once the desired conversion is achieved, slowly and carefully pour the reaction mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride catalyst.

-

Workup: Transfer the mixture to a separatory funnel. The organic layer is separated, washed successively with water, saturated sodium bicarbonate solution, and again with water to remove any acidic impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and then remove the solvent by rotary evaporation.

-

Purification: The crude product, a mixture of ethylbenzene and diethylbenzene isomers, is purified by fractional distillation to isolate this compound. The different boiling points of the isomers allow for their separation.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound via the Friedel-Crafts alkylation of benzene.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various organic compounds.[1][9] Its primary application is in the production of divinylbenzene (B73037) (DVB) through dehydrogenation.[8] DVB is a key cross-linking agent used in the manufacturing of polystyrene and other polymers.[8] In the context of drug development and scientific research, the aromatic core and reactive ethyl groups of this compound make it a versatile starting material for the synthesis of more complex molecules, including potential pharmaceutical precursors and specialty polymers.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H14 | CID 7734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,4-diethyl- (CAS 105-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. accustandard.com [accustandard.com]

- 5. Benzene, 1,4-diethyl- [webbook.nist.gov]

- 6. 1,4-二乙基苯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(105-05-5) 1H NMR spectrum [chemicalbook.com]

- 8. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | 105-05-5 [chemicalbook.com]

Solubility of 1,4-Diethylbenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-diethylbenzene in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring precise knowledge of solute-solvent interactions. This document summarizes available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for such investigations.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in various chemical processes, including synthesis, purification, and formulation. While qualitatively understood as being highly soluble in non-polar organic solvents and less soluble in polar ones, precise quantitative data is essential for accurate process design and modeling.

Solubility in Common Organic Solvents

Comprehensive quantitative solubility data for this compound in common organic solvents remains limited in publicly accessible literature. General observations indicate that this compound is miscible with ethanol, ethyl ether, and acetone, and soluble in benzene (B151609) and carbon tetrachloride. It is also reported to be highly soluble in non-polar solvents such as hexane (B92381) and toluene, with minimal solubility in more polar solvents like methanol.[1]

Liquid-Liquid Equilibria in Ternary Systems

Quantitative data is available for the liquid-liquid equilibria (LLE) of ternary systems containing this compound, an alkane (undecane or tridecane), and tetrahydrothiophene (B86538) 1,1-dioxide as the solvent. This data is crucial for designing extraction processes. The equilibrium tie-line data for these systems were determined at various temperatures.

The following tables summarize the mole fraction of each component in the alkane-rich phase (L1) and the solvent-rich phase (L2) at equilibrium.

Table 1: Liquid-Liquid Equilibrium Data for the Undecane (1) + this compound (2) + Tetrahydrothiophene 1,1-Dioxide (3) System [2]

| Temperature (K) | Phase | Mole Fraction Undecane (x₁) | Mole Fraction this compound (x₂) | Mole Fraction Tetrahydrothiophene 1,1-Dioxide (x₃) |

| 323.15 | L1 | 0.887 | 0.000 | 0.113 |

| L2 | 0.048 | 0.000 | 0.952 | |

| L1 | 0.775 | 0.125 | 0.100 | |

| L2 | 0.055 | 0.115 | 0.830 | |

| L1 | 0.650 | 0.260 | 0.090 | |

| L2 | 0.065 | 0.240 | 0.695 | |

| L1 | 0.510 | 0.410 | 0.080 | |

| L2 | 0.080 | 0.380 | 0.540 | |

| L1 | 0.355 | 0.575 | 0.070 | |

| L2 | 0.105 | 0.540 | 0.355 | |

| 348.15 | L1 | 0.865 | 0.000 | 0.135 |

| L2 | 0.065 | 0.000 | 0.935 | |

| L1 | 0.740 | 0.140 | 0.120 | |

| L2 | 0.075 | 0.125 | 0.800 | |

| L1 | 0.600 | 0.290 | 0.110 | |

| L2 | 0.090 | 0.265 | 0.645 | |

| L1 | 0.445 | 0.455 | 0.100 | |

| L2 | 0.115 | 0.425 | 0.460 | |

| 373.15 | L1 | 0.835 | 0.000 | 0.165 |

| L2 | 0.090 | 0.000 | 0.910 | |

| L1 | 0.690 | 0.165 | 0.145 | |

| L2 | 0.105 | 0.145 | 0.750 | |

| L1 | 0.530 | 0.335 | 0.135 | |

| L2 | 0.125 | 0.310 | 0.565 |

Table 2: Liquid-Liquid Equilibrium Data for the Tridecane (1) + this compound (2) + Tetrahydrothiophene 1,1-Dioxide (3) System [2]

| Temperature (K) | Phase | Mole Fraction Tridecane (x₁) | Mole Fraction this compound (x₂) | Mole Fraction Tetrahydrothiophene 1,1-Dioxide (x₃) |

| 323.15 | L1 | 0.915 | 0.000 | 0.085 |

| L2 | 0.030 | 0.000 | 0.970 | |

| L1 | 0.810 | 0.110 | 0.080 | |

| L2 | 0.035 | 0.095 | 0.870 | |

| L1 | 0.690 | 0.235 | 0.075 | |

| L2 | 0.040 | 0.210 | 0.750 | |

| L1 | 0.555 | 0.375 | 0.070 | |

| L2 | 0.050 | 0.345 | 0.605 | |

| L1 | 0.400 | 0.540 | 0.060 | |

| L2 | 0.065 | 0.505 | 0.430 | |

| 348.15 | L1 | 0.890 | 0.000 | 0.110 |

| L2 | 0.045 | 0.000 | 0.955 | |

| L1 | 0.770 | 0.125 | 0.105 | |

| L2 | 0.050 | 0.110 | 0.840 | |

| L1 | 0.635 | 0.265 | 0.100 | |

| L2 | 0.060 | 0.240 | 0.700 | |

| L1 | 0.485 | 0.425 | 0.090 | |

| L2 | 0.075 | 0.400 | 0.525 | |

| 373.15 | L1 | 0.860 | 0.000 | 0.140 |

| L2 | 0.065 | 0.000 | 0.935 | |

| L1 | 0.725 | 0.145 | 0.130 | |

| L2 | 0.075 | 0.130 | 0.795 | |

| L1 | 0.575 | 0.305 | 0.120 | |

| L2 | 0.090 | 0.280 | 0.630 |

Experimental Protocols

The determination of solubility data requires rigorous experimental procedures to ensure accuracy and reproducibility. The following section details the methodology used to obtain the liquid-liquid equilibrium data presented above.

Determination of Tie-Line Data for Ternary Systems

The experimental determination of tie-line data for the ternary systems involving undecane, tridecane, this compound, and tetrahydrothiophene 1,1-dioxide was conducted using the following procedure:[2]

-

Materials: All chemicals were of high purity (mass fraction > 0.99) and were stored over a drying agent before use. The purity was verified by gas chromatography.

-

Apparatus: A jacketed glass cell with a volume of 50 cm³ was used for the equilibrium measurements. The temperature of the cell was controlled to within ±0.03 K by circulating silicon oil from a thermostatic bath.

-

Procedure:

-

Known amounts of the three components (alkane, this compound, and tetrahydrothiophene 1,1-dioxide) were introduced into the glass cell.

-

The mixture was agitated for 1 hour using a stirrer at a speed of 1100 rpm to ensure thorough mixing and to reach equilibrium.

-

After stirring, the mixture was allowed to settle for at least 5 hours to ensure complete phase separation.

-

Samples were then carefully withdrawn from both the upper (alkane-rich) and lower (solvent-rich) phases.

-

-

Analysis: The composition of each phase was determined by gas chromatography.

-

A gas chromatograph equipped with a thermal conductivity detector was used.

-

The injector and detector temperatures were maintained at 573.15 K.

-

The column temperature was programmed with an initial temperature of 353.15 K (held for 1 min), followed by a ramp of 5 K·min⁻¹ to a final temperature of 393.15 K (held for 1 min).

-

Nitrogen was used as the carrier gas at a flow rate of 2.5·10⁻⁵ m³·min⁻¹.

-

The reproducibility of the mass fraction measurements was within ±0.005.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination and analysis of liquid-liquid equilibrium data.

References

Thermodynamic Properties of 1,4-Diethylbenzene and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,4-diethylbenzene and its structural isomers, 1,2-diethylbenzene (B43095) and 1,3-diethylbenzene (B91504). The information presented herein is essential for professionals in chemical research, materials science, and drug development who require a thorough understanding of the energetic characteristics of these compounds for process design, reaction modeling, and computational simulations. This document summarizes key thermodynamic data in structured tables, details relevant experimental and computational methodologies, and provides visual representations of the workflows involved in determining these properties.

Core Thermodynamic Properties

The thermodynamic properties of the diethylbenzene isomers are crucial for understanding their behavior in various chemical and physical processes. These properties, including the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), standard entropy (S°), and heat capacity (Cp), have been determined through a combination of experimental measurements and computational estimations.

A widely accepted method for calculating the thermodynamic properties of organic compounds, particularly for a homologous series like alkylbenzenes, is the Benson group additivity method.[1][2] This approach allows for the estimation of thermodynamic parameters by summing the contributions of individual molecular groups. The data presented in the following tables for ideal gas properties are calculated using the Benson group values and methodology outlined by Alberty and Gehrig (1985).[1]

Ideal Gas Thermodynamic Properties at 298.15 K

The following table summarizes the key thermodynamic properties of the three diethylbenzene isomers in the ideal gas phase at 298.15 K and 1 bar.

| Property | 1,2-Diethylbenzene | 1,3-Diethylbenzene | This compound | Units |

| Standard Enthalpy of Formation (ΔfH°) | -19.4 | -22.1 | -22.8 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 114.5 | 112.3 | 111.8 | kJ/mol |

| Standard Entropy (S°) | 425.9 | 433.2 | 426.8 | J/mol·K |

| Heat Capacity (Cp) | 200.7 | 200.7 | 200.7 | J/mol·K |

Note: The values for ΔfH°, ΔfG°, S°, and Cp have been calculated based on the Benson group additivity method as described by Alberty and Gehrig (1985).[1]

Physical Properties of Diethylbenzene Isomers

A variety of physical properties for the diethylbenzene isomers have been experimentally determined and are crucial for practical applications.

| Property | 1,2-Diethylbenzene | 1,3-Diethylbenzene | This compound | Units |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ | - |

| Molecular Weight | 134.22 | 134.22 | 134.22 | g/mol |

| Boiling Point | 184 °C[3] | 181.1 °C[4] | 183.7 °C[5] | °C |

| Melting Point | -31.2 °C[3] | -83.9 °C[4] | -42.83 °C[5] | °C |

| Density (at 20°C) | 0.880 | 0.864 | 0.862 | g/mL |

| Vapor Pressure (at 25°C) | 0.8 mmHg | 1.2 mmHg[6] | 1.03 mmHg[5] | mmHg |

| Enthalpy of Vaporization (ΔvapH°) | 46.0 kJ/mol[7] | - | 45.4 kJ/mol[8] | kJ/mol |

| Heat of Combustion (ΔcH°) | -5868.5 kJ/mol | - | -5862.9 kJ/mol[9] | kJ/mol |

Experimental and Computational Protocols

The determination of the thermodynamic properties of diethylbenzene isomers relies on a combination of precise experimental measurements and robust computational models.

Experimental Protocols

1. Combustion Calorimetry for Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion.

-

Principle: A known mass of the diethylbenzene isomer is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

Apparatus: A high-precision bomb calorimeter, a temperature sensor with high resolution (e.g., a platinum resistance thermometer), a certified benzoic acid standard for calibration, and an analytical balance.

-

Procedure:

-

A weighed sample of the liquid diethylbenzene isomer is placed in a crucible inside the calorimetric bomb.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is placed in a calorimeter can containing a known mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The final temperature of the water after combustion is recorded.

-

The heat capacity of the calorimeter is determined by combusting a standard substance (e.g., benzoic acid).

-

The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of formation of nitric acid and the unburned fuse wire.

-

The standard enthalpy of formation is then calculated using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of CO₂ and H₂O.

-

2. Differential Scanning Calorimetry (DSC) for Heat Capacity (Cp)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

-

Apparatus: A differential scanning calorimeter, sample pans (hermetically sealed for volatile liquids), and a sapphire standard for calibration.

-

Procedure:

-

An empty sample pan is run as a baseline.

-

A known mass of a sapphire standard is run to calibrate the heat flow signal.

-

A known mass of the diethylbenzene isomer is sealed in a sample pan and placed in the DSC.

-

The sample is heated at a constant rate over the desired temperature range.

-